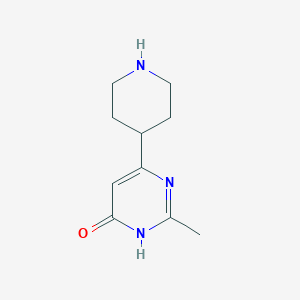

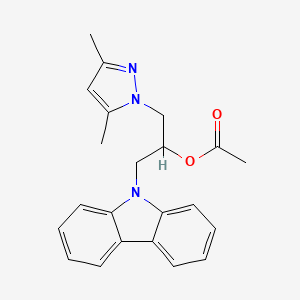

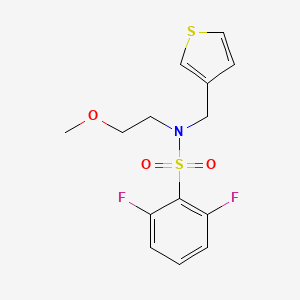

![molecular formula C14H18N2O3S2 B2892009 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 349540-21-2](/img/structure/B2892009.png)

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a chemical compound . It has a molecular weight of 326.43.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide valuable information about the structure of the molecule .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that can be analyzed. For example, its melting point, boiling point, and density can be determined . Additionally, its molecular formula and molecular weight have been reported .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

One aspect of the research on this compound involves the synthesis and reactions of sulfenyl-substituted sulfonium ylides. Unstable dimethylsulfonium (phenylthio)methylide is prepared in a THF solution from the corresponding sulfonium salt by treating it with n-butyllithium. This process leads to the creation of sulfenyl-substituted stable phenacylides, which decompose under certain conditions to give products like (E)-9, the dimer of benzoyl(phenylthio)carbene. Such studies highlight the compound's potential in synthesizing novel chemical entities with specific properties (Hayasi & Nozaki, 1972).

Photodynamic Therapy Applications

Research into the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including Schiff base, shows significant potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been shown to affect DNA binding, DNA cleavage, genotoxicity, and exhibit anticancer activity. The structure-activity relationships of these complexes suggest that the sulfonamide derivative plays a crucial role in their interaction with DNA, offering insights into designing more effective anticancer agents (González-Álvarez et al., 2013).

Antiproliferative Activity

The synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been explored. These compounds exhibit potent antiproliferative activity on various carcinoma cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for anticancer activity (Chandrappa et al., 2008).

Photochromic Properties for Optical Applications

Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrate trans-cis isomerization induced by illumination. This property suggests applications in optical materials where changes in refractive index can be controlled by light (Ortyl, Janik, & Kucharski, 2002).

Propriétés

IUPAC Name |

2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(21(4,18)19)8-11(10)20-13/h6-8H,5H2,1-4H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOUIYLEOQPRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

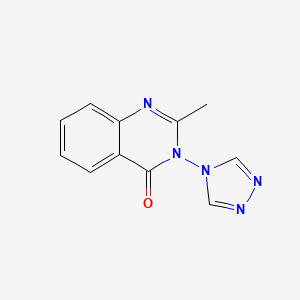

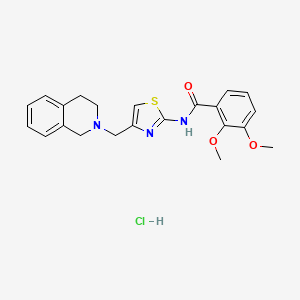

![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)

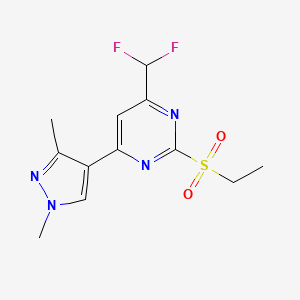

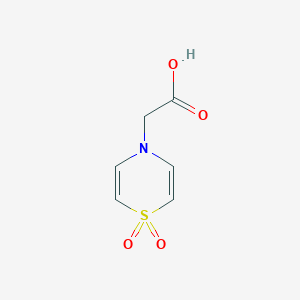

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)

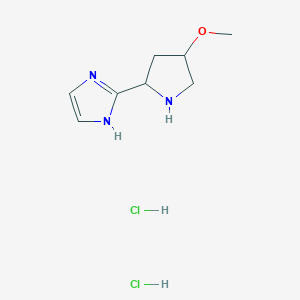

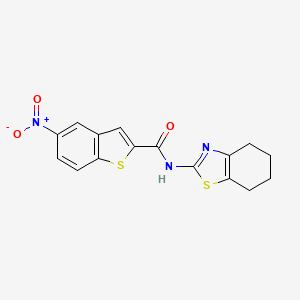

![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)

![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)